molecular formula C20H16BrN3O3S2 B2605600 5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide CAS No. 941994-51-0

5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2605600
CAS No.: 941994-51-0
M. Wt: 490.39
InChI Key: GQIIQMURHWCYEW-UHFFFAOYSA-N
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Description

This compound features a thiophene-2-carboxamide core with a bromine atom at position 5. The amide nitrogen is substituted with two distinct groups: a 4,7-dimethoxybenzo[d]thiazol-2-yl moiety and a pyridin-4-ylmethyl group.

Properties

IUPAC Name

5-bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O3S2/c1-26-13-3-4-14(27-2)18-17(13)23-20(29-18)24(11-12-7-9-22-10-8-12)19(25)15-5-6-16(21)28-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIIQMURHWCYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C19H22BrN3O3S
  • Molecular Weight : 484.4 g/mol

The structure includes a bromine atom, a thiazole ring, and a thiophene moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, thiazole derivatives have shown potent activity against various pathogens, including bacteria and fungi. The presence of electron-withdrawing groups on the thiazole ring enhances this activity by increasing the compound's lipophilicity and facilitating membrane penetration .

Antimalarial Activity

In vitro studies have demonstrated that thiazole derivatives can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The SAR studies suggest that modifications in the N-aryl amide group linked to the thiazole ring are crucial for enhancing antimalarial potency while minimizing cytotoxicity in human cell lines . This highlights the potential of this compound as a lead compound for antimalarial drug development.

Leishmanicidal Activity

Thiazole derivatives have also been evaluated for their leishmanicidal activity. Studies indicate that certain compounds exhibit significant activity against Leishmania species, with low toxicity towards mammalian cells. The mechanism involves disrupting mitochondrial function in parasites, leading to cell death . This suggests that this compound could be explored further for treating leishmaniasis.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Thiazole derivatives can inhibit key enzymes in pathogens, disrupting their metabolic pathways.
  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, causing destabilization and cell lysis.
  • Reactive Oxygen Species (ROS) Generation : Some thiazoles induce oxidative stress in pathogens, leading to cell death.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to specific structural features:

Structural FeatureEffect on Activity
Bromine SubstitutionEnhances lipophilicity and membrane penetration
Dimethoxy GroupModulates electronic properties and increases potency
Thiazole RingEssential for antimicrobial and antiparasitic activity
Thiophene MoietyContributes to overall stability and bioactivity

Case Studies

  • Antimalarial Efficacy : A study evaluated a series of thiazole derivatives against Plasmodium falciparum strains. The results indicated that modifications at the ortho position significantly increased activity .
  • Leishmanicidal Activity : Another investigation focused on hybrid thiazole compounds showing promising results against Leishmania infantum with low cytotoxicity towards human cells .
  • Antibacterial Properties : Research demonstrated that certain thiazole derivatives exhibited MIC values as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of benzothiazole have shown efficacy against various cancer cell lines due to their ability to induce apoptosis and inhibit tumor growth.

A study published in MDPI highlights the synthesis of thiazolo[5,4-f]quinazolin derivatives, which demonstrated promising anticancer activity. The structure of these compounds often facilitates interactions with biological targets involved in cancer progression .

Antimicrobial Properties

The compound also exhibits antimicrobial properties. Research has demonstrated that benzothiazole derivatives possess activity against a range of pathogens, including bacteria and fungi. This property is attributed to their ability to disrupt microbial cell membranes and inhibit essential cellular processes.

Organic Electronics

In material science, this compound has potential applications in organic electronics. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The compound's ability to form stable thin films is crucial for device fabrication.

Data Table: Summary of Applications

Application AreaSpecific UseSupporting Studies
Medicinal ChemistryAnticancer activityMDPI Study on thiazolo[5,4-f]quinazolin derivatives
Antimicrobial propertiesVarious studies on benzothiazole derivatives
Material ScienceOrganic electronics (OLEDs, OSCs)Research on electronic properties of thiophene derivatives

Case Studies

  • Anticancer Activity : A study involving the synthesis and evaluation of thiazolo[5,4-f]quinazolin derivatives revealed that certain modifications to the benzothiazole structure enhanced anticancer activity against specific cell lines. The results indicated a correlation between structural features and biological efficacy, suggesting that further optimization could lead to more potent compounds .
  • Antimicrobial Properties : Another research effort focused on the synthesis of various benzothiazole derivatives demonstrated their effectiveness against resistant strains of bacteria. The study emphasized the need for further exploration into the mechanisms of action to fully understand how these compounds exert their antimicrobial effects.
  • Organic Electronics : Investigations into the use of thiophene-based compounds in organic electronics highlighted their potential in improving charge transport properties in OLEDs. The incorporation of this compound into device architectures showed enhanced performance metrics compared to traditional materials.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Core Heterocycle Modifications
  • Thiophene vs. Thiazole: The target compound’s thiophene core is shared with analogs in and , whereas describes thiazole-based carboxamides.
  • Benzo[d]thiazole vs. Benzo[b]thiophene :
    • reports benzo[b]thiophene derivatives (e.g., 8c), which lack the thiazole’s nitrogen atom. The 4,7-dimethoxy substitution pattern in the target compound mirrors that in benzo[b]thiophene analogs, suggesting shared strategies for optimizing aromatic interactions in biological targets .
Substituent Effects
  • N-Substituents: Pyridinylmethyl vs. Pyridinyl/Pyrazinyl: The target’s pyridin-4-ylmethyl group introduces steric bulk compared to simpler pyridin-2-yl () or pyrazin-2-yl () substituents. This could influence binding pocket accessibility in therapeutic targets . Benzo[d]thiazol-2-yl vs. Piperazine: ’s 8c contains a piperazine-propanol chain, which may confer CNS activity due to improved blood-brain barrier penetration. In contrast, the benzo[d]thiazole in the target compound likely enhances planar rigidity, favoring kinase inhibition .

Physicochemical and Spectroscopic Properties

  • Melting Points :

    • 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide () has a melting point of 224–226°C, reflecting high crystallinity due to the pyrazine ring. The target compound’s dimethoxybenzo[d]thiazole group may further elevate its melting point .
  • NMR Characteristics :

    • Thiophene protons in analogs (e.g., δ 7.46 and 7.14 in ’s compound 3) are sensitive to adjacent substituents. The target’s benzo[d]thiazole and pyridinylmethyl groups may deshield nearby protons, shifting signals upfield .

Comparative Data Table

Compound Name Core Structure N-Substituents Synthesis Yield Key Properties/Activities References
Target Compound Thiophene-2-carboxamide 4,7-Dimethoxybenzo[d]thiazol-2-yl, Pyridin-4-ylmethyl Not reported High hydrophobicity, kinase inhibition potential -
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide () Thiophene-2-carboxamide 4-Methylpyridin-2-yl 80% Antibacterial, Suzuki coupling platform
8c () Benzo[b]thiophen-2-yl propanol 4-(4-Fluorophenyl)piperazin-1-yl 79.7% High yield, potential CNS activity
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide () Thiophene-2-carboxamide Pyrazin-2-yl 75% MP 224–226°C, Suzuki precursor
5-Bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide () Thiophene-2-carboxamide 5-Methyl-1H-pyrazol-3-yl Not reported DCC/DMAP coupling, pyrazole substituent

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